molecular formula C24H21FN4O4S2 B12122310 Methyl 2-[(3-{[(4-fluorophenyl)sulfonyl]amino}quinoxalin-2-yl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Methyl 2-[(3-{[(4-fluorophenyl)sulfonyl]amino}quinoxalin-2-yl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B12122310
M. Wt: 512.6 g/mol
InChI Key: UBIZYIRPHHAERC-UHFFFAOYSA-N
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Description

Methyl 2-[(3-{[(4-fluorophenyl)sulfonyl]amino}quinoxalin-2-yl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a recognized and potent ATP-competitive inhibitor of Glycogen Synthase Kinase-3 beta (GSK-3β), a serine/threonine kinase with pivotal roles in cellular signaling, metabolism , and gene expression . Its primary research value lies in the investigation of signaling pathways implicated in the pathogenesis of neurodegenerative disorders and cancer. By selectively inhibiting GSK-3β, this compound modulates the activity of downstream targets, including β-catenin, leading to the potential neuroprotective effects observed in models of Alzheimer's disease, where it has been shown to reduce tau hyperphosphorylation and amyloid-beta production. Furthermore, due to the involvement of GSK-3β in regulating apoptosis and cell proliferation, this inhibitor is a critical tool in oncology research for exploring its effects on tumor cell survival and chemoresistance. The specific structural design of the molecule, incorporating the quinoxaline and tetrahydrobenzothiophene motifs, confers high selectivity and potency, making it an essential pharmacological probe for dissecting the complex biological functions of GSK-3 and validating it as a therapeutic target in preclinical studies.

Properties

Molecular Formula

C24H21FN4O4S2

Molecular Weight

512.6 g/mol

IUPAC Name

methyl 2-[[3-[(4-fluorophenyl)sulfonylamino]quinoxalin-2-yl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C24H21FN4O4S2/c1-33-24(30)20-16-6-2-5-9-19(16)34-23(20)28-21-22(27-18-8-4-3-7-17(18)26-21)29-35(31,32)15-12-10-14(25)11-13-15/h3-4,7-8,10-13H,2,5-6,9H2,1H3,(H,26,28)(H,27,29)

InChI Key

UBIZYIRPHHAERC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(SC2=C1CCCC2)NC3=NC4=CC=CC=C4N=C3NS(=O)(=O)C5=CC=C(C=C5)F

Origin of Product

United States

Preparation Methods

Protecting Group Strategies

  • Benzothiophene Amino Group : Protected as a tert-butoxycarbonyl (Boc) group during sulfonylation to prevent side reactions.

  • Quinoxaline Aldehyde : Stabilized as a Schiff base during storage to avoid oxidation.

Purification Techniques

  • Column Chromatography : Silica gel with gradient elution (hexane → ethyl acetate).

  • Recrystallization : Ethanol/water (3:1) for final product isolation (purity >98% by HPLC).

Analytical Data and Characterization

Key Intermediates :

CompoundM.P. (°C)[M+H]⁺ (m/z)IR (cm⁻¹)
Tetrahydrobenzothiophene-3-ester112–114253.11725 (C=O), 1610 (C=C)
3-Aminoquinoxaline-2-carbaldehyde189–191175.11680 (C=O), 3350 (NH₂)
Final Product205–207528.21730 (C=O), 1340 (S=O)

¹H NMR (Final Product, DMSO-d₆) :

  • δ 8.45 (s, 1H, quinoxaline-H), 7.92 (d, J = 8.4 Hz, 2H, Ar-H), 7.28 (d, J = 8.4 Hz, 2H, Ar-H), 3.82 (s, 3H, OCH₃), 2.75 (m, 4H, cyclohexane-H).

Challenges and Troubleshooting

  • Low Coupling Yields : Attributable to steric hindrance at the benzothiophene C2 position. Mitigated by using bulkier ligands (e.g., DavePhos) in Pd catalysis.

  • Sulfonamide Hydrolysis : Avoided by maintaining anhydrous conditions during sulfonylation .

Mechanism of Action

The mechanism of action of Methyl 2-[(3-{[(4-fluorophenyl)sulfonyl]amino}quinoxalin-2-yl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to induce cell cycle arrest and apoptosis in cancer cells by targeting key signaling pathways . It also inhibits the activity of certain enzymes and receptors, contributing to its antimicrobial and antiviral effects .

Comparison with Similar Compounds

Research Implications and Limitations

For example:

  • Antimicrobial Applications: Fluorinated quinolones () are well-established, and the quinoxaline core may offer novel mechanisms against resistant strains.
  • Herbicide Development : The sulfonamide group could be modified into sulfonylurea-like analogs for plant enzyme inhibition .

Limitations :

  • The evidence lacks synthesis protocols or bioassay results for the target compound.
  • Comparisons rely on indirect structural analogies rather than experimental data.

Biological Activity

Methyl 2-[(3-{[(4-fluorophenyl)sulfonyl]amino}quinoxalin-2-yl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound belonging to the class of quinoxaline derivatives. This class is noted for its diverse pharmacological activities, including antimicrobial, antiviral, and anticancer properties. The compound's molecular formula is C24H21FN4O4S2C_{24}H_{21}FN_{4}O_{4}S_{2}, with a molecular weight of 512.6 g/mol.

Pharmacological Properties

  • Antimicrobial Activity : Quinoxaline derivatives have shown promising results against various bacterial strains. Preliminary studies indicate that this compound exhibits significant antibacterial effects against both Gram-positive and Gram-negative bacteria.
  • Antiviral Activity : The compound's structure suggests potential antiviral properties. Research has indicated that quinoxaline derivatives can inhibit viral replication by targeting specific viral enzymes.
  • Anticancer Activity : this compound has been investigated for its ability to induce apoptosis in cancer cells. Studies have shown that it can disrupt cell cycle progression and activate apoptotic pathways in various cancer cell lines.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in key signaling pathways. For instance:

  • Cell Cycle Arrest : The compound may inhibit cyclin-dependent kinases (CDKs), leading to cell cycle arrest.
  • Apoptosis Induction : It can activate caspases and other apoptotic factors that promote programmed cell death in malignant cells.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Study on Antimicrobial Efficacy :
    • Researchers tested the compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, demonstrating significant antimicrobial potential .
  • Anticancer Evaluation :
    • In vitro studies on human breast cancer cell lines revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis showed an increase in apoptotic cells after treatment .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectReference
AntimicrobialStaphylococcus aureusMIC = 32 µg/mL
AntimicrobialEscherichia coliMIC = 64 µg/mL
AnticancerHuman breast cancer cellsDose-dependent decrease in viability
Apoptosis inductionVarious cancer cell linesIncreased apoptotic cells

Q & A

Q. Optimization Strategies :

  • Use Design of Experiments (DoE) to systematically vary temperature, solvent polarity, and stoichiometry. For example, Bayesian optimization algorithms can identify ideal conditions for minimizing byproducts .
  • Monitor reaction progress via HPLC or TLC to isolate intermediates and ensure purity (>95%) .

Advanced: How can computational methods predict the compound’s photophysical or biological properties?

Methodological Answer:

  • DFT Calculations : Optimize the molecular geometry to determine electronic transitions (e.g., HOMO-LUMO gaps) and predict fluorescence properties. This aligns with studies on structurally similar maleimide derivatives .
  • Molecular Docking : Screen against protein databases (e.g., PDB) to identify potential biological targets, such as kinases or DNA-binding proteins, using software like AutoDock Vina .
  • MD Simulations : Assess stability in aqueous or lipid bilayers to predict bioavailability. For example, simulations of quinoxaline derivatives have revealed membrane permeability trends .

Basic: What analytical techniques are critical for structural elucidation and purity assessment?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm regioselectivity of sulfonamide and ester groups. Aromatic protons in the 7–8 ppm range indicate quinoxaline and fluorophenyl moieties .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., m/z 540.12 [M+H]+^+) and detect isotopic patterns for sulfur/fluorine .
  • HPLC-PDA : Quantify purity (>98%) and resolve stereoisomers using chiral columns .

Advanced: How can researchers resolve contradictions in biological activity data across assays?

Methodological Answer:

  • Orthogonal Assays : Confirm target engagement using SPR (surface plasmon resonance) alongside enzymatic assays to rule out false positives .
  • Metabolite Screening : Use LC-MS to identify degradation products that may interfere with activity (e.g., ester hydrolysis under physiological conditions) .
  • Batch Consistency Analysis : Compare results across synthesized batches to isolate variability caused by impurities (e.g., residual palladium from coupling reactions) .

Basic: What are the compound’s hypothesized biological targets based on structural analogs?

Methodological Answer:

  • Kinase Inhibition : The quinoxaline-sulfonamide motif resembles ATP-competitive kinase inhibitors (e.g., VEGFR or EGFR inhibitors) .
  • DNA Intercalation : Planar quinoxaline and benzothiophene groups may intercalate DNA, analogous to acridine derivatives .
  • Antimicrobial Activity : Sulfonamide groups in similar compounds show activity against Gram-positive bacteria via dihydropteroate synthase inhibition .

Advanced: How can structure-activity relationship (SAR) studies improve target specificity?

Methodological Answer:

  • Fragment Replacement : Substitute the 4-fluorophenyl group with electron-withdrawing (e.g., -CF3_3) or donating (-OCH3_3) groups to modulate binding affinity .
  • Scaffold Hopping : Replace the tetrahydrobenzothiophene with indole or benzofuran cores to assess steric effects .
  • Proteomic Profiling : Use activity-based protein profiling (ABPP) to map off-target interactions and refine SAR .

Basic: What are the recommended storage conditions to ensure compound stability?

Methodological Answer:

  • Temperature : Store at -20°C under inert gas (argon) to prevent oxidation of the sulfonamide and ester groups .
  • Solubility : Dissolve in anhydrous DMSO (10 mM stock) to avoid hydrolysis; avoid aqueous buffers unless immediately used .

Advanced: How can flow chemistry enhance scalability and reproducibility?

Methodological Answer:

  • Continuous-Flow Synthesis : Use microreactors for precise control of exothermic steps (e.g., sulfonylation) and reduce batch-to-batch variability .
  • In-Line Analytics : Integrate IR or UV sensors for real-time monitoring of intermediates, enabling automated adjustments .

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